molecular formula C18H17N3O3S B10987950 N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B10987950
M. Wt: 355.4 g/mol
InChI Key: AHSLWCKXYZPWKW-UHFFFAOYSA-N
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Description

  • React the protected thiazole intermediate with pyrrole-1-carbaldehyde.
  • Deprotect the amino group to obtain the final compound.

Industrial Production:

Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route includes the following:

  • Formation of Thiazole Ring

    • Start with 1,3-thiazole-2-carboxylic acid.
    • React it with 1,3-benzodioxole-5-carbaldehyde to form the thiazole ring.
    • Protect the amino group with a suitable protecting group (e.g., Boc or Fmoc).

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield different derivatives.

    Substitution: Substitution reactions at the thiazole or pyrrole positions are possible.

    Common Reagents: Reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., amines) are commonly used.

    Major Products: The specific products depend on reaction conditions and substituents.

Scientific Research Applications

This compound finds applications across multiple fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

    Medicine: Studied for its pharmacological properties (e.g., antiviral, anticancer).

    Industry: Employed in the synthesis of other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-pyrrol-1-ylbutanamide

InChI

InChI=1S/C18H17N3O3S/c22-17(4-3-9-21-7-1-2-8-21)20-18-19-14(11-25-18)13-5-6-15-16(10-13)24-12-23-15/h1-2,5-8,10-11H,3-4,9,12H2,(H,19,20,22)

InChI Key

AHSLWCKXYZPWKW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCCN4C=CC=C4

Origin of Product

United States

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